beta-Solamarine

Descripción general

Descripción

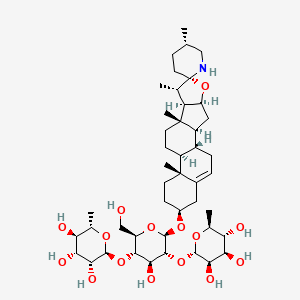

Beta-Solamarine: is a steroidal saponin, a class of organic compounds known for their diverse biological activities. It is found in various species of the Solanum genus, including Solanum dulcamara and Solanum nigrum. This compound has garnered attention for its potential therapeutic properties, particularly in the field of oncology .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: : Beta-Solamarine can be extracted from plants like Solanum dulcamara using alcoholic extraction methods. The process involves systematic fractionation of the plant extract to isolate and characterize this compound as an active principle .

Industrial Production Methods: : Industrial production of this compound typically involves the cultivation of Solanum species, followed by extraction and purification processes. The compound is then isolated using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) for further use .

Análisis De Reacciones Químicas

Key Biosynthetic Steps:

| Step | Reaction | Enzyme Involved |

|---|---|---|

| 1 | Hydroxylation at C-16α of spirosolane backbone | DPS |

| 2 | Formation of hemiacetal intermediate | DPS |

| 3 | Rearrangement to solanidane iminium ion | Non-enzymatic |

This pathway diverges after glycosylation at the C-3 hydroxy group, with DPS showing a 1,123-fold preference for glycosylated substrates like α-solamarine over aglycones .

Degradation and Metabolic Reactions

Beta-Solamarine undergoes hydrolysis and oxidative degradation under physiological conditions:

-

Hydrolytic Cleavage : Acidic or enzymatic hydrolysis cleaves the glycosidic bonds, releasing solanidine aglycone and sugar moieties .

-

Oxidation : The hydroxyl groups at C-3, C-16, and C-22 participate in redox reactions, leading to ketone or carboxylate derivatives .

DPS-Catalyzed Reaction Mechanism :

-

Hydroxylation : DPS introduces a hydroxyl group at C-16α of the spirosolane backbone.

-

Hemiketal Formation : The hydroxyl group forms a hemiacetal intermediate.

-

Rearrangement : Non-enzymatic dehydration yields a solanidane iminium ion via an oxo intermediate.

Kinetic Parameters :

| Substrate | (min⁻¹) | (μM) | (μM⁻¹ min⁻¹) |

|---|---|---|---|

| α-Solamarine | 4.6 ± 0.3 | 26 ± 3 | 0.18 |

| Spirosol-5-en-3β-ol | 0.3 ± 0.02 | 153 ± 18 | 0.002 |

Biochemical Interactions

This compound interacts with cellular components through:

Aplicaciones Científicas De Investigación

Chemistry: : In chemistry, beta-Solamarine is studied for its unique structural properties and its ability to undergo various chemical transformations. It serves as a model compound for studying steroidal saponins .

Biology: : In biological research, this compound is investigated for its role in plant defense mechanisms. It has been shown to possess molluscicidal activity against certain snail species, making it a potential candidate for controlling parasitic infections .

Medicine: : this compound has shown promising antitumor properties. It has been reported to inhibit the growth of various cancer cell lines, including hepatocellular carcinoma cells, by inducing apoptosis and autophagy . This makes it a potential candidate for developing new anticancer therapies.

Industry: : In the industrial sector, this compound is used in the production of natural pesticides and herbicides due to its bioactive properties. It is also explored for its potential use in pharmaceuticals and nutraceuticals .

Mecanismo De Acción

Beta-Solamarine exerts its effects through multiple molecular targets and pathways. It has been shown to inhibit the LIF/miR-192-5p/CYR61/Akt signaling pathways, leading to the induction of apoptosis and autophagy in cancer cells . Additionally, it can repolarize tumor-associated macrophages, thereby inhibiting the growth and epithelial-mesenchymal transition of cancer cells .

Comparación Con Compuestos Similares

Similar Compounds: : Beta-Solamarine is structurally similar to other steroidal saponins such as solamargine and solasonine. These compounds share a common steroidal aglycone moiety but differ in their sugar moieties and specific biological activities .

Uniqueness: : What sets this compound apart is its potent antitumor activity and its ability to modulate multiple signaling pathways involved in cancer progression. This makes it a unique and valuable compound for further research and development in the field of oncology .

Conclusion

This compound is a versatile compound with significant potential in various fields, including chemistry, biology, medicine, and industry. Its unique chemical properties and biological activities make it a valuable subject for ongoing research and development.

Actividad Biológica

Beta-solamarine is a steroidal alkaloid derived from various species of the Solanum genus, particularly Solanum dulcamara. It has garnered attention for its diverse biological activities, including anticancer, antimicrobial, and antiparasitic effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by detailed research findings, data tables, and case studies.

Anticancer Properties

This compound has been identified as a potential tumor inhibitor. Research indicates that it exhibits significant cytotoxicity against various cancer cell lines. For instance, studies have shown that this compound can induce apoptosis in gastric cancer cells (SGC-7901) with an IC50 value of approximately 18 µM, comparable to that of cisplatin (17.5 µM) .

Table 1: Anticancer Activity of this compound

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| SGC-7901 | 18 | Induces apoptosis and cell cycle arrest at G2 phase |

| PANC-1 | 25-50 | Inhibits growth and induces apoptosis |

| K562 | 10 | Causes lysosomal rupture and mitochondrial impairment |

Antimicrobial Effects

This compound demonstrates potent antimicrobial activity against various pathogens. It has shown effectiveness against Staphylococcus aureus with significant inhibition of growth . The compound's mechanism involves disrupting bacterial cell membranes, leading to cell lysis.

Table 2: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus | 0.49 mg/mL | Membrane disruption |

| Escherichia coli | Not specified | Not specified |

Antiparasitic Activity

In studies focusing on parasitic infections, this compound exhibited a median lethal concentration (LC50) of 0.49 mg/mL against Galba truncatula after 48 hours . Its antiparasitic effects were also noted in models of cutaneous leishmaniasis, where topical application significantly reduced lesion progression.

Case Study: Cutaneous Leishmaniasis Treatment

In a controlled study involving C57BL/6 mice infected with Leishmania mexicana, treatment with this compound at a dosage of 10 µM daily resulted in a marked decrease in parasite load compared to untreated controls. This suggests its potential as a therapeutic agent for leishmaniasis .

The biological activity of this compound can be attributed to several mechanisms:

- Induction of Apoptosis : this compound activates apoptotic pathways in cancer cells by modulating key proteins such as Bcl-2 and caspases .

- Cell Cycle Arrest : It causes cell cycle arrest at the G2 phase, preventing cancer cells from proliferating .

- Membrane Disruption : The compound disrupts microbial membranes, leading to cell death in bacteria .

Propiedades

IUPAC Name |

(2S,3R,4R,5R,6S)-2-[(2R,3S,4S,5R,6R)-4-hydroxy-2-(hydroxymethyl)-6-[(1S,2S,4S,5'S,6S,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-piperidine]-16-yl]oxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H73NO15/c1-19-9-14-45(46-17-19)20(2)30-28(61-45)16-27-25-8-7-23-15-24(10-12-43(23,5)26(25)11-13-44(27,30)6)57-42-39(60-41-36(53)34(51)32(49)22(4)56-41)37(54)38(29(18-47)58-42)59-40-35(52)33(50)31(48)21(3)55-40/h7,19-22,24-42,46-54H,8-18H2,1-6H3/t19-,20-,21-,22-,24-,25+,26-,27-,28-,29+,30-,31-,32-,33+,34+,35+,36+,37-,38+,39+,40-,41-,42+,43-,44-,45-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBWUSSKCCUMJHO-SXCAMOPPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)O)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)C)NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)O)O[C@H]9[C@@H]([C@@H]([C@H]([C@@H](O9)C)O)O)O)C)C)C)NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H73NO15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601104299 | |

| Record name | (3β,22β,25S)-Spirosol-5-en-3-yl O-6-deoxy-α-L-mannopyranosyl-(1→2)-O-[6-deoxy-α-L-mannopyranosyl-(1→4)]-β-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601104299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

868.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3671-38-3 | |

| Record name | (3β,22β,25S)-Spirosol-5-en-3-yl O-6-deoxy-α-L-mannopyranosyl-(1→2)-O-[6-deoxy-α-L-mannopyranosyl-(1→4)]-β-D-glucopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3671-38-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Solamarine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003671383 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3β,22β,25S)-Spirosol-5-en-3-yl O-6-deoxy-α-L-mannopyranosyl-(1→2)-O-[6-deoxy-α-L-mannopyranosyl-(1→4)]-β-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601104299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Beta-Solamarine and what is its known biological activity?

A1: this compound is a natural compound found in Solanum dulcamara (bittersweet nightshade), a plant traditionally used for treating cancers and warts. Research shows that this compound exhibits tumor-inhibitory activity against Sarcoma 180 in mice. [] This suggests potential anti-cancer properties, although further research is needed to fully understand its mechanisms and efficacy.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.